molecular formula C24H22N2O B11364035 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1,3-diphenylpropan-1-one

3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1,3-diphenylpropan-1-one

Cat. No.: B11364035
M. Wt: 354.4 g/mol
InChI Key: PRPWSEALMLVDLT-UHFFFAOYSA-N
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Description

3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-1,3-diphenylpropan-1-one is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a benzodiazole ring substituted with dimethyl groups and a diphenylpropanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-1,3-diphenylpropan-1-one typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Diphenylpropanone Moiety: The final step involves the coupling of the dimethyl-substituted benzodiazole with 1,3-diphenylpropan-1-one. This can be done using a Friedel-Crafts acylation reaction, where the benzodiazole acts as the nucleophile and the diphenylpropanone as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-1,3-diphenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide
  • 3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanamide

Uniqueness

3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-1,3-diphenylpropan-1-one is unique due to its specific structural features, such as the presence of both a benzodiazole ring and a diphenylpropanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C24H22N2O/c1-17-13-21-23(14-18(17)2)26(16-25-21)22(19-9-5-3-6-10-19)15-24(27)20-11-7-4-8-12-20/h3-14,16,22H,15H2,1-2H3

InChI Key

PRPWSEALMLVDLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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